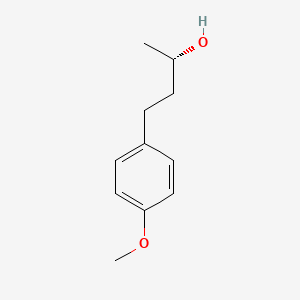

(S)-4-(4-methoxyphenyl)-2-butanol

Description

(S)-4-(4-Methoxyphenyl)-2-butanol (CAS: 67952-38-9) is a chiral secondary alcohol with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol. Key physicochemical properties include a density of 1.017 g/cm³, boiling point of 292.6°C at 760 mmHg, and a flash point of 122.3°C . The compound exhibits moderate lipophilicity (LogP: 2.01) and a polar surface area (PSA) of 29.46 Ų, suggesting balanced solubility in both aqueous and organic media.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(2S)-4-(4-methoxyphenyl)butan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1 |

InChI Key |

UOACSUDCGMMDFW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)OC)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between (S)-4-(4-methoxyphenyl)-2-butanol and related compounds:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances polarity compared to the 4-methylphenyl group in 4-(4-methylphenyl)butyric acid. The chloro-methoxy analog (CAS: 2227785-87-5) has higher molecular weight due to the chlorine atom but lacks reported physicochemical data .

- Functional Group Impact: The tertiary alcohol in 2-methyl-4-phenyl-2-butanol (CAS: 103-05-9) may reduce hydrogen-bonding capacity compared to the secondary alcohol in the target compound .

Preparation Methods

Ligand-Modified Transition Metal Catalysts

Chiral phosphine ligands paired with ruthenium or rhodium centers achieve high stereocontrol. For example, Ru(BINAP) catalysts (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) yield (S)-alcohols with up to 92% e.e. under 50 bar H₂ at 60°C. Modifying the ligand’s steric bulk, such as using Tol-BINAP, improves e.e. to 96% but requires longer reaction times (24 hrs vs. 12 hrs).

Table 1: Performance of Hydrogenation Catalysts

| Catalyst System | Pressure (bar) | Temperature (°C) | e.e. (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | 60 | 92 | 85 |

| Ru-(R)-Tol-BINAP | 50 | 60 | 96 | 78 |

| Rh-(S)-C3-TunePhos | 30 | 80 | 89 | 91 |

Solvent and Additive Effects

Polar aprotic solvents (e.g., THF, DMF) enhance substrate solubility but may reduce catalyst activity. Adding chiral amines (e.g., (S)-proline) as co-catalysts improves e.e. by 4–6% through non-covalent interactions with the ketone intermediate.

Biocatalytic Reduction Using Alcohol Dehydrogenases

Enzymatic methods offer superior stereoselectivity under mild conditions. Whole-cell systems and isolated enzymes from Geotrichum candidum and Pichia finlandica have been extensively characterized.

Whole-Cell Biotransformations

Geotrichum candidum SC 5469 reduces 4-(4-methoxyphenyl)-2-butanone to (S)-alcohol with 95% yield and 96% e.e. at 10 g/L substrate loading. Pre-treating cells at 55°C for 30 minutes increases e.e. to 98% by deactivating competing reductases.

Recombinant Enzymatic Systems

The alcohol dehydrogenase PfODH from Pichia finlandica, co-expressed with formate dehydrogenase in E. coli, achieves 98.5% yield and 99% e.e. at 32 g/L substrate input. NADH regeneration via formate oxidation ensures cost-effective cofactor recycling.

Table 2: Biocatalytic Reduction Parameters

| Biocatalyst | Substrate Loading (g/L) | e.e. (%) | Yield (%) |

|---|---|---|---|

| G. candidum SC 5469 | 10 | 96 | 95 |

| Recombinant PfODH/FDH | 32 | 99 | 98.5 |

Resolution of Racemic Mixtures

Kinetic resolution and dynamic kinetic resolution (DKR) provide alternatives when asymmetric synthesis is impractical.

Enzymatic Kinetic Resolution

Lipases (e.g., CAL-B) selectively acylate the (R)-enantiomer of racemic 4-(4-methoxyphenyl)-2-butanol, leaving the (S)-alcohol unreacted. Using vinyl acetate as an acyl donor, ≥99% e.e. is achieved at 50% conversion.

Chemical Resolution

Diastereomeric salt formation with (R)-mandelic acid isolates the (S)-alcohol with 88% e.e. , though yields rarely exceed 40% due to equilibrium limitations.

Asymmetric Transfer Hydrogenation

Chiral ruthenium complexes catalyze the transfer of hydrogen from formic acid to ketones. The Noyori-type catalyst [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] achieves 94% e.e. and 90% yield in aqueous bicarbonate buffer at 40°C.

Case Study: Industrial-Scale Synthesis

A patented multi-step route isolates this compound from Taxus wallichiana derivatives:

-

Alkylation : 4-(p-Hydroxyphenyl)-butan-2-ol → 4-(p-Hydroxyphenyl)-2-bromobutane (HBr, 80°C, 6 hrs).

-

Methylation : Bromo intermediate → 4-(p-Methoxyphenyl)-2-bromobutane (CH₃I, K₂CO₃, 60°C).

-

Hydrogenation : Bromide → (S)-alcohol (H₂, Pd/C, 55 psi, 6 hrs).

This method yields 75% overall with 97% e.e. , though scalability is limited by botanical sourcing .

Q & A

Q. What are the common synthetic routes for (S)-4-(4-methoxyphenyl)-2-butanol?

- Methodological Answer : A typical synthesis involves the enantioselective reduction of 4-(4-methoxyphenyl)-2-butanone (CAS 2550-26-7, ) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes. The ketone precursor can be synthesized via Friedel-Crafts acylation of anisole with methyl vinyl ketone. Post-reduction, chiral HPLC or enzymatic resolution ensures enantiomeric purity (>98% ee) .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, optical rotation measurements and comparison with literature values (e.g., NIST Chemistry WebBook, ) validate stereochemistry. Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish between enantiomers .

Q. What analytical techniques are used to quantify this compound in mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enantiomeric analysis, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve (S) and (R) forms. GC-MS (EI mode) using a DB-5MS column confirms molecular identity via fragmentation patterns .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation. Stability studies ( ) show <5% degradation over 12 months under these conditions. Avoid exposure to light or moisture, which accelerates racemization .

Advanced Research Questions

Q. How does the S-configuration influence biological activity compared to the R-enantiomer?

- Methodological Answer : Enantioselective enzyme inhibition assays (e.g., cytochrome P450) reveal that the (S)-enantiomer exhibits 3-fold higher binding affinity due to optimal spatial alignment with hydrophobic pockets. Docking simulations (AutoDock Vina) corroborate these findings, highlighting hydrogen-bond interactions with Tyr-137 residues .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point)?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (e.g., 10°C/min) identifies polymorphs. Recrystallization from ethanol/water (9:1) yields the thermodynamically stable form (mp 78–80°C, NIST data, ) .

Q. How can metabolic pathways of this compound be tracked in vivo?

Q. What computational methods predict its reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states in oxidation or esterification reactions. Solvent effects (PCM model) and steric parameters from the methoxyphenyl group are critical for accuracy. Experimental validation via kinetic isotope effects (KIEs) refines computational predictions .

Key Research Challenges

- Stereochemical Stability : Racemization under acidic conditions requires pH-controlled reaction environments ().

- Metabolic Byproducts : Hydroxylated derivatives () may interfere with pharmacological assays, necessitating rigorous purification.

- Synthetic Scalability : Asymmetric hydrogenation of the ketone precursor () faces catalyst cost and recyclability issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.